
BI 6015
描述
BI6015 is a chemical compound known for its role as an antagonist of hepatocyte nuclear factor 4 alpha.
准备方法
BI6015 的合成涉及多个步骤,从核心结构的制备开始,核心结构是苯并咪唑衍生物。合成路线通常包括以下步骤:
苯并咪唑核的形成: 这涉及邻苯二胺与羧酸衍生物在酸性条件下的缩合。
硝基的引入: 硝基通过使用浓硫酸和硝酸的混合物进行硝化引入。
化学反应分析
BI6015 经历了几种类型的化学反应,包括:
氧化: BI6015 在强氧化条件下可以被氧化,导致形成各种氧化衍生物。
还原: BI6015 中的硝基可以使用还原剂(例如氢气在金属催化剂存在下的氢气)还原为胺基。
这些反应中常用的试剂和条件包括强酸和碱、金属催化剂和有机溶剂。这些反应形成的主要产物取决于所用条件和试剂。
科学研究应用
Applications in Diabetes Research
The modulation of insulin expression makes BI 6015 a valuable tool for diabetes research. Its antagonistic effect on HNF4α provides insights into the mechanisms underlying insulin regulation and diabetes pathogenesis.
- Case Study:
Cancer Research Applications
This compound's cytotoxic properties have been investigated in the context of various cancers, particularly hepatocellular carcinoma. The compound's ability to induce apoptosis in cancer cells while sparing normal cells highlights its therapeutic potential.
- Data Table: Cytotoxicity of this compound in Cancer Cell Lines
Cell Line | Concentration (µM) | Treatment Duration (h) | Observed Effect |
---|---|---|---|
Hep3B | 1.25 - 20 | 24 - 72 | Marked toxicity |
Primary Hepatocytes | 1.25 - 20 | 24 - 72 | Minimal toxicity |
MIN6 | 1.25 - 20 | 24 - 72 | Inhibition of HNF4α expression |
- Research Insights:
Implications for Drug Development
The unique mechanism of action of this compound positions it as a candidate for developing novel therapeutic strategies targeting metabolic disorders and cancers associated with HNF4α dysregulation.
作用机制
BI6015 通过与肝细胞核因子 4α 结合并抑制其活性来发挥其作用。这会导致肝细胞核因子 4α 靶向基因的抑制,包括参与胰岛素调节和癌细胞存活的基因。 涉及的分子靶点和途径包括胰岛素启动子和各种致癌信号通路 .
相似化合物的比较
BI6015 在其对肝细胞核因子 4α 的高亲和力和选择性抑制其活性的能力方面是独一无二的。类似的化合物包括:
BIM5078: 肝细胞核因子 4α 的另一种拮抗剂,但具有不同的药代动力学特性。
HNF4α 拮抗剂: 其他抑制肝细胞核因子 4α 活性的化合物,但效力和选择性不同
BI6015 由于其有效的抑制作用及其在癌症和糖尿病研究中的应用而脱颖而出。
生物活性
BI 6015 is a chemical compound identified as a hepatocyte nuclear factor 4α (HNF4α) antagonist . This compound has gained attention for its potential therapeutic applications, particularly in the fields of diabetes and cancer treatment. The biological activity of this compound is characterized by its ability to modulate gene expression regulated by HNF4α, impacting metabolic processes and cellular functions.
HNF4α is a nuclear receptor that plays a crucial role in the regulation of gene expression in various tissues, including the liver, pancreas, and intestines. By antagonizing HNF4α, this compound can repress the expression of target genes associated with insulin production and glucose metabolism.
Key Findings:
- Inhibition of Insulin Expression : In T6PNE cells (a murine insulinoma cell line), this compound reduced endogenous insulin levels by approximately 50-fold . This indicates a significant suppression of insulin gene transcription mediated through HNF4α antagonism .
- Cytotoxic Effects : this compound exhibits cytotoxic activity against several tumor cell lines, including human hepatocellular carcinoma (Hep3B). In vitro studies demonstrated that this compound induced apoptosis in these cells, suggesting its potential as an anti-cancer agent .
- Alterations in Fatty Acid Metabolism : In T6PNE cells, treatment with this compound led to decreased levels of longer-chain acylcarnitines while increasing acetylcarnitine, indicating enhanced fatty acid oxidation .
Table 1: Biological Effects of this compound
Biological Activity | Observation | Cell Line/Model |
---|---|---|
Insulin Expression | Reduced by 50-fold | T6PNE |
Cytotoxicity | Induced apoptosis | Hep3B |
Fatty Acid Oxidation | Increased acetylcarnitine; decreased C18 | T6PNE |
HNF4α Protein Levels | Induced loss in liver (30 mg/kg) | Mouse Model |
Fat Accumulation | Caused steatosis and vesicular changes | Mouse Model |
Case Studies and Research Findings
- High-Throughput Screening : A study identified this compound through a high-throughput screening process aimed at discovering novel regulators of the insulin promoter. The compound was shown to effectively repress insulin expression and modulate metabolic processes influenced by HNF4α .
- In Vivo Studies : In murine models, administration of this compound resulted in significant changes in liver histology, including fat accumulation and steatosis. These findings highlight the compound's impact on hepatic metabolism and suggest potential implications for metabolic disorders .
- Gene Expression Profiling : Global gene expression profiling conducted on T6PNE cells treated with this compound revealed a substantial overlap with genes affected by genetic deletion of HNF4α. This correlation supports the hypothesis that this compound functions as a pharmacologic antagonist of HNF4α .
属性
IUPAC Name |
2-methyl-1-(2-methyl-5-nitrophenyl)sulfonylbenzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S/c1-10-7-8-12(18(19)20)9-15(10)23(21,22)17-11(2)16-13-5-3-4-6-14(13)17/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVCPQPMRPHZSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2C(=NC3=CC=CC=C32)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001010191 | |
Record name | 2-Methyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001010191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93987-29-2 | |
Record name | 2-Methyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001010191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。